molecular formula C3H6O2 B14606363 3-Methyloxiran-2-ol CAS No. 61095-15-6

3-Methyloxiran-2-ol

Cat. No.: B14606363
CAS No.: 61095-15-6
M. Wt: 74.08 g/mol
InChI Key: GJOWSEBTWQNKPC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyloxiran-2-ol can be synthesized through several methods. One common method involves the epoxidation of 3-methyl-2-buten-1-ol using a peracid such as m-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the desired epoxide.

Industrial Production Methods

In an industrial setting, this compound can be produced through the oxidation of 3-methyl-2-buten-1-ol using hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum. This method is advantageous due to its high yield and relatively low cost.

Chemical Reactions Analysis

Types of Reactions

3-Methyloxiran-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted alcohols and ethers.

Scientific Research Applications

3-Methyloxiran-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyloxiran-2-ol involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    Ethylene oxide: A simpler epoxide with a two-membered carbon ring.

    Propylene oxide: Similar to 3-Methyloxiran-2-ol but with a different substitution pattern.

    Butylene oxide: A four-membered carbon ring epoxide.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other epoxides. This uniqueness makes it valuable in specialized applications and research.

Properties

IUPAC Name

3-methyloxiran-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-2-3(4)5-2/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOWSEBTWQNKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568678
Record name 3-Methyloxiran-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61095-15-6
Record name 3-Methyloxiran-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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